![molecular formula C23H27FN2O3S B2754445 3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane CAS No. 1705051-57-5](/img/structure/B2754445.png)
3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane
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Overview
Description
3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane is a synthetic organic compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a fluorophenyl group, a pyrrolidine-1-sulfonyl group, and a benzoyl group attached to the azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions to attach the fluorophenyl group to the azepane ring.
Attachment of the Pyrrolidine-1-sulfonyl Group: This can be achieved through sulfonylation reactions using pyrrolidine and sulfonyl chloride derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen or sulfur atoms.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azepane ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane
- 3-(4-bromophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane
- 3-(4-methylphenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Biological Activity
3-(4-fluorophenyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]azepane is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H24FN3O3S
- Molecular Weight : 393.50 g/mol
- CAS Number : 1297801
This compound features a fluorinated phenyl group and a pyrrolidine sulfonamide moiety, which are key to its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Research indicates that it may act as an inhibitor of certain enzymes linked to disease pathways, particularly in the context of cancer and metabolic disorders.
Enzyme Inhibition
Studies have shown that compounds with similar structures can inhibit enzymes such as:
- Carbonic anhydrase
- Cyclooxygenase (COX)
These enzymes play critical roles in inflammation and tumor progression, suggesting that this compound may have anti-inflammatory and anticancer properties.
Biological Activity Studies
Several studies have investigated the biological activity of this compound and related derivatives. Below are summarized findings from notable research:
Antiglycation Activity
A study focused on the synthesis of pyrrolidine derivatives demonstrated significant antiglycation effects, which are crucial for preventing diabetic complications. The synthesized compounds were evaluated using a bovine serum albumin (BSA)-glucose assay, showing promising results in inhibiting advanced glycation end products (AGEs) formation .
Anticancer Potential
Research involving similar azepane derivatives has indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with pyrrolidine sulfonamide groups exhibited cytotoxic effects against various cancer cell lines, leading to further exploration of their therapeutic potential in oncology.
Case Study 1: Inhibition of Tumor Growth
In a preclinical model, a derivative of the compound was administered to mice with xenografted tumors. Results showed a significant reduction in tumor size compared to controls, indicating that the compound may inhibit tumor growth through targeted action on cancer cell metabolism.
Case Study 2: Metabolic Effects in Diabetic Models
In diabetic rat models, administration of the compound led to improved glycemic control and reduced markers of oxidative stress. These findings suggest that the compound could be beneficial in managing diabetes-related complications by targeting metabolic pathways.
Properties
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c24-21-10-6-18(7-11-21)20-5-1-2-14-25(17-20)23(27)19-8-12-22(13-9-19)30(28,29)26-15-3-4-16-26/h6-13,20H,1-5,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJVYXQEFPARQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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